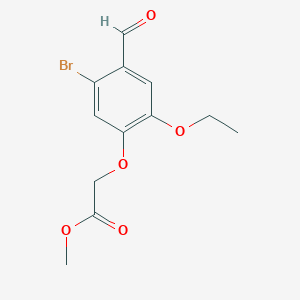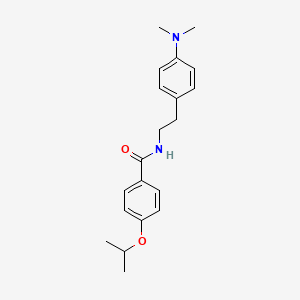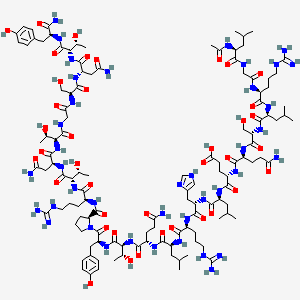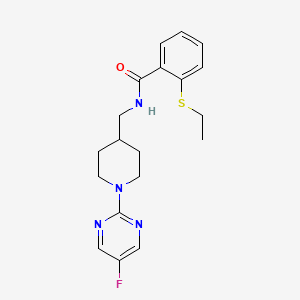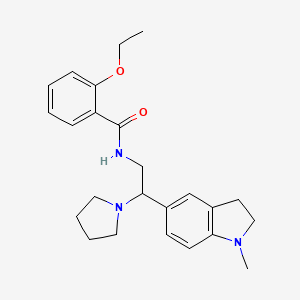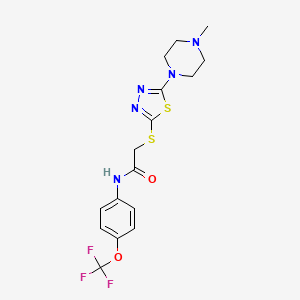
2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups including a thiadiazole ring, a piperazine ring, and a trifluoromethoxyphenyl group. Piperazine rings are often found in pharmaceuticals and are known for their versatile biological activity . The thiadiazole ring is a type of heterocycle that is also found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring, for example, can exist in different conformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could influence its solubility and the trifluoromethoxy group could influence its reactivity .Scientific Research Applications
Synthesis and Biological Activity Evaluation
Several studies have focused on the synthesis of thiazole and thiadiazole derivatives, evaluating their antimicrobial, anticholinesterase, antifungal, anticancer, and antihistaminic activities. For example, new derivatives were synthesized and assessed for their antimicrobial and anticholinesterase activities, revealing significant antifungal activity against Candida parapsilosis, though they displayed weak acetylcholinesterase inhibitory activities (Yurttaş et al., 2015). Similarly, novel 1,3,4-thiadiazole amide compounds containing piperazine demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae (Xia, 2015).
Anticancer Applications
Research on novel thiadiazoles and thiazoles incorporating pyrazole moiety has identified promising anticancer agents. For instance, derivatives were prepared and showed a concentration-dependent cellular growth inhibitory effect on the breast carcinoma cell line MCF-7, indicating potential as anticancer agents (Gomha, Salah, & Abdelhamid, 2014). Another study synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and found one derivative to show high selectivity and apoptosis induction in A549 human lung adenocarcinoma cells (Evren et al., 2019).
Antihistaminic and Anticonvulsant Activities
Compounds synthesized from 4-substituted-1,2,3-thiadiazol-5-yl ketones were tested for antihistaminic and anticholinergic activities, revealing potent antihistamines with moderate anticholinergic activity (Shafiee et al., 1981). Additionally, indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide exhibited significant anticonvulsant activity, providing insights into their therapeutic potential (Nath et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2S2/c1-23-6-8-24(9-7-23)14-21-22-15(28-14)27-10-13(25)20-11-2-4-12(5-3-11)26-16(17,18)19/h2-5H,6-10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBBYTBYVCLCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(Morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate](/img/structure/B2712986.png)
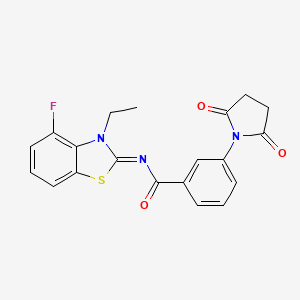


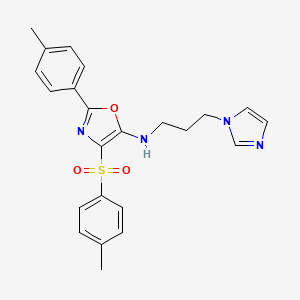
![3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2712993.png)

